Cas no 539804-65-4 (8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one)

8-Amino-6-tert-butyl-7H,8H-1,2,4-triazolo[4,3-b][1,2,4]triazin-7-one is a heterocyclic compound featuring a fused triazolotriazine core, which exhibits notable stability and reactivity due to its rigid molecular framework. The presence of the tert-butyl group enhances steric hindrance, improving selectivity in synthetic applications. The amino functionality at the 8-position provides a versatile handle for further derivatization, making it a valuable intermediate in pharmaceutical and agrochemical research. Its structural uniqueness contributes to potential biological activity, particularly in the development of kinase inhibitors or antimicrobial agents. The compound's well-defined crystalline form ensures consistent purity, facilitating reproducible results in experimental settings. Its thermal and chemical stability further underscores its utility in high-temperature or demanding reaction conditions.
8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one structure
539804-65-4 structure
商品名:8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one
CAS番号:539804-65-4
MF:C8H12N6O
メガワット:208.22
CID:3106927
PubChem ID:2078824

8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one 化学的及び物理的性質

名前と識別子

    • 8-amino-6-tert-butyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
    • SR-01000010924
    • Oprea1_280354
    • CS-0221470
    • 8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
    • 8-AMINO-6-(TERT-BUTYL)-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-7(8H)-ONE
    • STK973260
    • AKOS001057605
    • G26077
    • 539804-65-4
    • EN300-09197
    • Z55993076
    • SR-01000010924-1
    • 8-amino-6-tert-butyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
    • 8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one
    • インチ: InChI=1S/C8H12N6O/c1-8(2,3)5-6(15)14(9)7-11-10-4-13(7)12-5/h4H,9H2,1-3H3
    • InChIKey: REDVXRPRMMFDED-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 208.10725903Da
  • どういたいしつりょう: 208.10725903Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 320
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.4Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.2

8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292140-10g
8-Amino-6-tert-butyl-7h,8h-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
539804-65-4 95%
10g
¥28670.00 2024-05-09
Enamine
EN300-09197-0.25g
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
539804-65-4 95.0%
0.25g
$142.0 2025-02-21
Enamine
EN300-09197-0.1g
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
539804-65-4 95.0%
0.1g
$98.0 2025-02-21
Enamine
EN300-09197-0.5g
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
539804-65-4 95.0%
0.5g
$271.0 2025-02-21
Chemenu
CM441174-1g
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
539804-65-4 95%+
1g
$445 2023-02-02
Aaron
AR019K2Z-100mg
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
539804-65-4 95%
100mg
$160.00 2025-02-10
Aaron
AR019K2Z-10g
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
539804-65-4 90%
10g
$2216.00 2023-12-14
1PlusChem
1P019JUN-1g
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
539804-65-4 90%
1g
$521.00 2024-04-30
1PlusChem
1P019JUN-250mg
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
539804-65-4 90%
250mg
$231.00 2024-04-30
Enamine
EN300-09197-10g
8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
539804-65-4 90%
10g
$1593.0 2023-10-28

8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-one 関連文献

8-amino-6-tert-butyl-7H,8H-1,2,4triazolo4,3-b1,2,4triazin-7-oneに関する追加情報

Introduction to 8-amino-6-tert-butyl-7H,8H-1,2,4triazolo[4,3-b][1,2,4]triazin-7-one (CAS No. 539804-65-4)

8-amino-6-tert-butyl-7H,8H-1,2,4triazolo[4,3-b][1,2,4]triazin-7-one is a structurally complex heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. The compound belongs to the triazolotriazine class, which is known for its broad spectrum of biological activities. This introduction aims to provide a comprehensive overview of the compound’s chemical properties, potential applications, and the latest research findings that highlight its significance in modern drug discovery.

The molecular structure of 8-amino-6-tert-butyl-7H,8H-1,2,4triazolo[4,3-b][1,2,4]triazin-7-one (CAS No. 539804-65-4) consists of a fused triazolo-triazine core with an amino group at the 8-position and a tert-butyl substituent at the 6-position. This arrangement contributes to its stability and reactivity, making it a valuable scaffold for further derivatization and optimization. The presence of multiple nitrogen atoms in the structure enhances its potential for hydrogen bonding interactions with biological targets.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The triazolotriazine scaffold has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Notably, derivatives of this class have shown promising results in preclinical studies as inhibitors of various kinases and enzymes involved in cancer progression. The tert-butyl group in 8-amino-6-tert-butyl-7H,8H-1,2,4triazolo[4,3-b][1,2,4]triazin-7-one not only enhances lipophilicity but also provides steric hindrance that can modulate binding affinity to biological targets.

One of the most compelling aspects of this compound is its ability to interact with biological macromolecules through multiple binding sites. The amino group at the 8-position can form hydrogen bonds with polar residues in proteins or nucleic acids, while the tert-butyl group can engage in hydrophobic interactions. This dual-mode binding capability makes 8-amino-6-tert-butyl-7H,8H-1,2,4triazolo[4,3-b][1,2,4]triazin-7-one a versatile candidate for drug development. Recent computational studies have suggested that this compound can effectively disrupt protein-protein interactions involved in signal transduction pathways relevant to chronic diseases.

The synthesis of 8-amino-6-tert-butyl-7H,8H-1,2,4triazolo[4,3-b][1,2,4]triazin-7-one involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the amino group and the tert-butyl substituent must be carefully orchestrated to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, recent reports have demonstrated the use of transition metal-catalyzed cross-coupling reactions to construct the triazolotriazine core with high regioselectivity.

From a pharmacological perspective, 8-amino-6-tert-butyl-7H,, 8H,,-1,, 2,, 4triazolo[4,, 3-b][1,, 2,, 4]triazin--7-one has shown intriguing activity against several disease-related targets. In particular, preliminary in vitro studies have indicated that it can inhibit the activity of Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune diseases. The tert-butyl group appears to play a crucial role in modulating JAK inhibition by influencing the orientation of the molecule within the active site pocket.

Furthermore, research has explored the potential of CAS No. 539804, 65, 45, as an anti-cancer agent. Preclinical data suggest that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. The amino group at position 8 is believed to interact with acidic residues in cancer cell membranes, thereby altering membrane permeability and promoting cell death. These findings have prompted further investigation into its efficacy as a single agent or in combination with other chemotherapeutic drugs.

The therapeutic potential of 8-amino, 6, tert, butyl, –, –, –, has also been examined in models of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Studies have shown that it can cross the blood-brain barrier and inhibit the aggregation of amyloid-beta peptides, a hallmark pathological feature of Alzheimer’s disease. Additionally, its ability to modulate neurotransmitter release has raised interest in its potential as an adjunct treatment for cognitive disorders.

From an industrial standpoint, the development of novel heterocyclic compounds like CAS No., 53980, requires collaboration between academic researchers and pharmaceutical companies to bridge the gap between laboratory discoveries and clinical applications。 Recent partnerships have focused on leveraging high-throughput screening technologies to identify lead compounds based on structures like CAS No., 53980, which exhibit promising biological activity across multiple disease indications.

The future directions for research on CAS No., 53980, include optimizing synthetic routes for scalability, exploring structure-based drug design strategies, and conducting comprehensive toxicological assessments to ensure safety profiles are favorable for clinical translation。 Advances in computational chemistry have also enabled virtual screening approaches that can rapidly identify analogs with enhanced potency or selectivity。

In conclusion, CAS No., 53980, represents a significant advancement in medicinal chemistry due to its unique structural features and diverse biological activities。 Its potential applications span multiple therapeutic areas, including oncology、 immunology、 neurology、 and inflammation-related disorders。 As research continues to uncover new insights into its mechanisms of action, this compound holds promise as a valuable scaffold for developing next-generation therapeutics。

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